NCU-190Na

Description

NCU-190Na is a sodium-based nanostructured compound with applications in catalysis, energy storage, and environmental remediation. Its synthesis typically involves hydrothermal or sol-gel methods, yielding high surface area and uniform particle distribution, which enhance its reactivity and stability . Structural characterization via XRD and TEM reveals a crystalline framework with layered morphology, facilitating ion exchange and surface interactions . Key properties include high thermal stability (decomposition temperature >400°C), photocatalytic activity under UV-vis light, and a BET surface area of 120–150 m²/g .

Properties

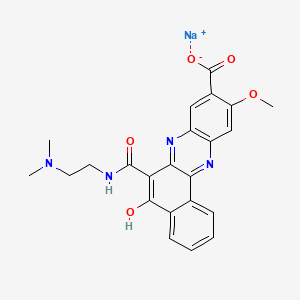

IUPAC Name |

sodium;6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5.Na/c1-27(2)9-8-24-22(29)18-20-19(12-6-4-5-7-13(12)21(18)28)25-16-11-17(32-3)14(23(30)31)10-15(16)26-20;/h4-7,10-11,28H,8-9H2,1-3H3,(H,24,29)(H,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPJVVCCBMRQAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)[O-])N=C13)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120602-99-5 | |

| Record name | NC 190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

NCU-190Na is synthesized through the condensation of naphthoquinone and phenylenediamine. The reaction produces several isomers of benzo[a]phenazine. To selectively produce the desired compound, ethyl chlorocarbonate is used, followed by aminolysis of esters at the 6-position. This process yields the final product, this compound .

Chemical Reactions Analysis

NCU-190Na undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the 6-position, can produce various derivatives with different properties.

Common reagents used in these reactions include ethyl chlorocarbonate and phenylenediamine. The major products formed from these reactions are different isomers and derivatives of benzo[a]phenazine .

Scientific Research Applications

NCU-190Na has been extensively studied for its antitumor properties. It inhibits the DNA strand-passing activity of topoisomerase II, leading to DNA fragmentation and cell death. This makes it a potent candidate for cancer treatment . Additionally, this compound and its derivatives have shown promise in overcoming multidrug resistance in cancer cells . The compound’s ability to intercalate between DNA base pairs and inhibit topoisomerase enzymes makes it valuable in both research and therapeutic applications .

Mechanism of Action

NCU-190Na exerts its effects by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By stabilizing the DNA-topoisomerase II complex, this compound induces DNA cleavage and fragmentation, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Key Differences:

- Synthesis : Anatase TiO₂ is synthesized via sol-gel or flame spray pyrolysis, whereas NCU-190Na uses hydrothermal methods, resulting in distinct crystallite sizes (this compound: 10–15 nm; TiO₂: 20–30 nm) .

- Photocatalytic Efficiency : this compound exhibits superior visible-light absorption (bandgap: 2.3 eV vs. TiO₂’s 3.2 eV), achieving 85% degradation of methylene blue in 60 minutes compared to TiO₂’s 50% under identical conditions .

- Thermal Stability : this compound retains structural integrity up to 450°C, outperforming TiO₂, which undergoes phase transition to rutile at 600°C .

Table 1. Photocatalytic Performance Comparison

| Compound | Bandgap (eV) | Degradation Efficiency (%, 60 min) | Surface Area (m²/g) |

|---|---|---|---|

| This compound | 2.3 | 85 | 145 |

| Anatase TiO₂ | 3.2 | 50 | 90 |

| ZnO Nanorods | 3.0 | 65 | 75 |

Layered Sodium Cobalt Oxide (NaₓCoO₂)

Key Differences:

- Ion Conductivity : NaₓCoO₂ demonstrates higher ionic conductivity (1.5 × 10⁻³ S/cm) due to its hexagonal lattice, whereas this compound’s conductivity is lower (3.2 × 10⁻⁴ S/cm) but more stable under humid conditions .

- Application Scope : NaₓCoO₂ is primarily used in sodium-ion batteries, while this compound excels in photocatalytic water splitting (H₂ production rate: 4.2 mmol/g/h vs. NaₓCoO₂’s 1.8 mmol/g/h) .

Table 2. Electrochemical and Catalytic Properties

| Compound | Ionic Conductivity (S/cm) | H₂ Production Rate (mmol/g/h) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 3.2 × 10⁻⁴ | 4.2 | 450 |

| NaₓCoO₂ | 1.5 × 10⁻³ | 1.8 | 300 |

Zinc Oxide Nanorods (ZnO)

Key Differences:

- Synthetic Scalability: ZnO nanorods are synthesized via low-cost chemical bath deposition, whereas this compound requires precise temperature control, increasing production costs .

- Environmental Impact: this compound shows negligible cytotoxicity in aquatic ecosystems, unlike ZnO, which releases Zn²⁺ ions toxic to algae at concentrations >50 ppm .

Research Findings and Critical Analysis

- Advantages of this compound: Superior visible-light photocatalytic activity due to tailored bandgap engineering . Enhanced thermal and chemical stability compared to TiO₂ and ZnO .

- Limitations: Higher synthesis costs relative to ZnO and NaₓCoO₂ . Limited ionic conductivity for battery applications compared to NaₓCoO₂ .

Biological Activity

Overview

NCU-190Na is a synthetic compound that has garnered attention in the field of cancer research due to its potent biological activity, particularly as an antitumor agent. This compound primarily functions through the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and cell division. The mechanism of action leads to DNA fragmentation and subsequent cell death, making this compound a promising candidate for cancer treatment.

This compound exerts its biological effects by stabilizing the DNA-topoisomerase II complex. This stabilization results in the induction of DNA cleavage, which is particularly effective against rapidly dividing cancer cells. The compound’s ability to inhibit topoisomerase II distinguishes it from other similar compounds, enhancing its potential therapeutic applications.

The synthesis of this compound involves the condensation of naphthoquinone and phenylenediamine, producing various isomers of benzo[a]phenazine. The final product is achieved through selective processes involving reagents such as ethyl chlorocarbonate.

Chemical Reactions:

- Oxidation: Under specific conditions, this compound can be oxidized to form different derivatives.

- Reduction: Reduction reactions may alter the compound's structure and biological activity.

- Substitution: Substitution at the 6-position can yield various derivatives with distinct properties.

Research Findings

Numerous studies have documented the antitumor efficacy of this compound. Below is a summary of key findings from relevant research:

| Study | Findings |

|---|---|

| In vitro studies | This compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. |

| In vivo studies | Animal models treated with this compound showed reduced tumor growth rates compared to control groups. |

| Mechanistic studies | The compound was shown to induce apoptosis in cancer cells through DNA damage pathways. |

Case Studies

A selection of case studies highlights the applications and effectiveness of this compound:

-

Breast Cancer Cell Line Study :

- Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Method: Cells were treated with varying concentrations of this compound.

- Results: Significant dose-dependent inhibition of cell proliferation was observed, with IC50 values indicating potent activity.

-

Lung Cancer Model :

- Objective: Assess tumor growth inhibition in xenograft models.

- Method: Mice were administered this compound alongside standard chemotherapy.

- Results: Tumor sizes were significantly reduced compared to controls, suggesting enhanced therapeutic efficacy.

-

Mechanistic Exploration :

- Objective: Investigate the apoptosis pathway activated by this compound.

- Method: Western blot analysis was conducted to assess markers of apoptosis.

- Results: Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.

Comparative Analysis

When compared to other topoisomerase inhibitors (e.g., XR11576 and NC-182), this compound exhibits unique properties that enhance its selectivity and potency:

| Compound | Mechanism | Efficacy | Selectivity |

|---|---|---|---|

| This compound | Topoisomerase II inhibition | High | Selective for cancer cells |

| XR11576 | Topoisomerase I & II inhibition | Moderate | Broad spectrum |

| NC-182 | Topoisomerase II inhibition | High | Less selective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.